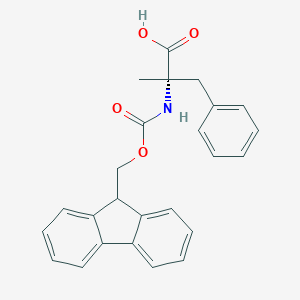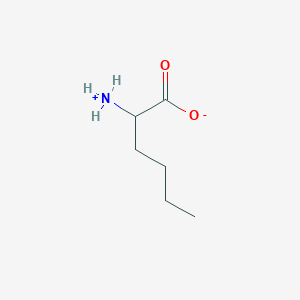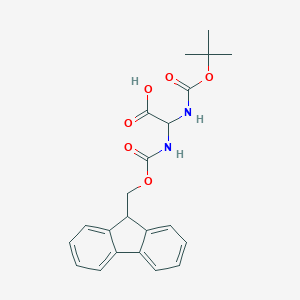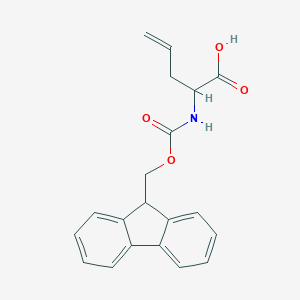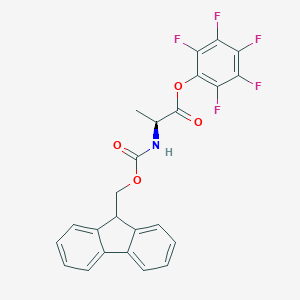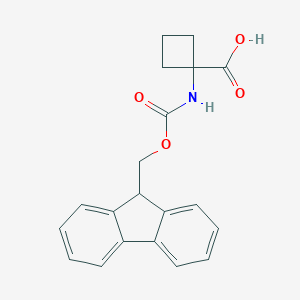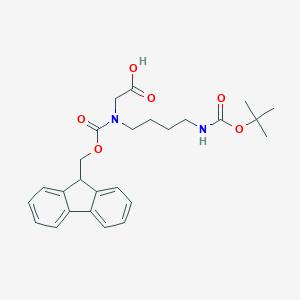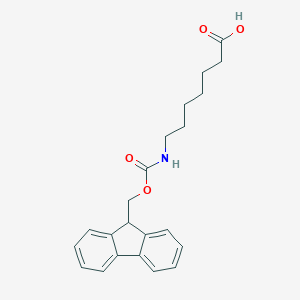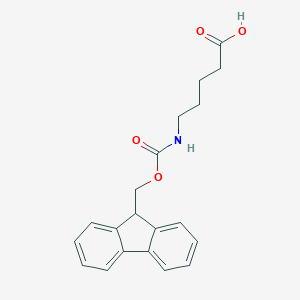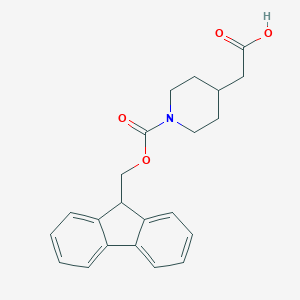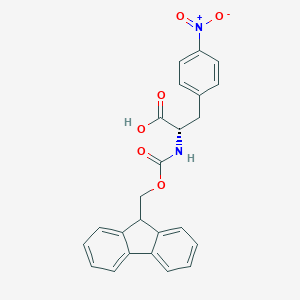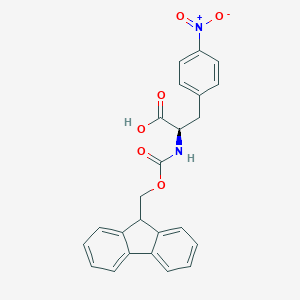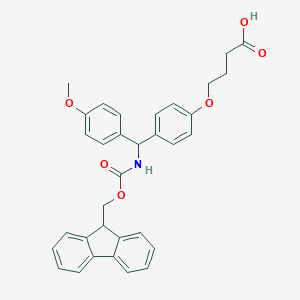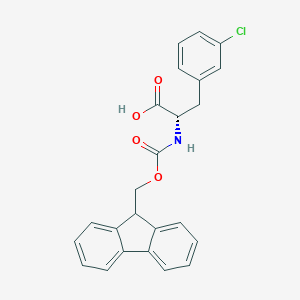
fmoc-3-chloro-l-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
fmoc-3-chloro-l-phenylalanine: is a modified amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-chlorophenylalanine. This compound is widely utilized in the field of medicinal chemistry and biochemistry due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fmoc-3-chloro-l-phenylalanine typically involves the reaction of L-3-chlorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: fmoc-3-chloro-l-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylalanine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the phenylalanine derivative.
Scientific Research Applications
Chemistry: fmoc-3-chloro-l-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting the amino group during peptide assembly .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of chlorinated phenylalanine residues in proteins .
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides.
Industry: this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and biomaterials .
Mechanism of Action
Mechanism of Action: The primary mechanism of action of fmoc-3-chloro-l-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-3-chlorophenylalanine during peptide assembly and can be removed under mild basic conditions, such as treatment with piperidine .
Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. its incorporation into peptides can influence the biological activity and stability of the resulting peptides .
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar to fmoc-3-chloro-l-phenylalanine but lacks the chlorine substituent on the phenyl ring.
Fmoc-L-3-Bromophenylalanine: Contains a bromine substituent instead of chlorine.
Fmoc-L-3-Fluorophenylalanine: Contains a fluorine substituent instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the reactivity and properties of the compound. This makes it a valuable tool in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZAKKJRIKXQPY-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375786 |
Source


|
| Record name | Fmoc-L-3-Chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-44-0 |
Source


|
| Record name | Fmoc-L-3-Chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
